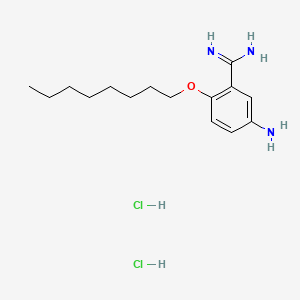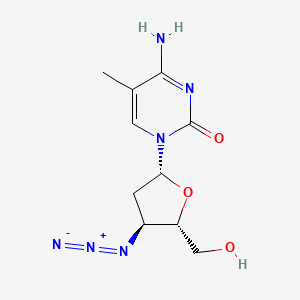
3'-叠氮-2',3'-二脱氧-5-甲基胞苷
科学研究应用
3’-叠氮-2’,3’-二脱氧-5-甲基胞嘧啶具有多种科学研究应用:
化学: 用作研究核苷类似物及其与酶相互作用的工具。
生物学: 用于研究病毒复制机制,尤其是 HIV-1。
医学: 研究其作为抗病毒剂在治疗 HIV 感染方面的潜力。
工业: 用于开发抗病毒药物和治疗剂。
作用机制
3’-叠氮-2’,3’-二脱氧-5-甲基胞嘧啶的作用机制涉及其被 HIV-1 逆转录酶整合到病毒 DNA 中。 一旦整合,它就会充当链终止剂,阻止病毒 DNA 的进一步延伸,从而抑制病毒复制 . 分子靶标包括逆转录酶和病毒 DNA 合成途径。
生化分析
Biochemical Properties
Azddmec is a potent inhibitor of HIV-1 reverse transcriptase and HIV-1 replication . It interacts with the HIV-1 reverse transcriptase enzyme, inhibiting its function and thereby preventing the replication of the virus . Azddmec also emerged as a potent inhibitor of hepatitis B virus DNA polymerase .
Cellular Effects
In HIV-1-infected human PBM cells and HIV-1-infected human macrophages, Azddmec has shown significant antiviral activity. The EC50 values of Azddmec are 9 nM and 6 nM, respectively . This suggests that Azddmec has a strong influence on cellular function, particularly in the context of viral infection.
Molecular Mechanism
Azddmec exerts its effects at the molecular level primarily through its interaction with the HIV-1 reverse transcriptase enzyme . By inhibiting this enzyme, Azddmec prevents the replication of the virus, thereby exerting its antiviral effects .
Temporal Effects in Laboratory Settings
The pharmacokinetics of Azddmec were characterized following intravenous and oral administration of the compound to male rhesus monkeys . Azddmec concentrations in serum declined rapidly in a biexponential fashion with the terminal half-life ranging from 0.5 to 1.3 hr .
准备方法
合成路线和反应条件: 3’-叠氮-2’,3’-二脱氧-5-甲基胞嘧啶的合成涉及多个步骤,从适当的核苷前体开始。关键步骤包括在 3’ 位引入叠氮基团和在 5’ 位引入甲基。反应条件通常涉及使用叠氮三甲基硅烷和合适的碱来促进叠氮化过程。
工业生产方法: 3’-叠氮-2’,3’-二脱氧-5-甲基胞嘧啶的工业生产遵循类似的合成路线,但在更大规模上进行。该过程针对产率和纯度进行了优化,通常涉及先进的纯化技术,例如色谱,以确保最终产品符合医药标准。
化学反应分析
反应类型: 3’-叠氮-2’,3’-二脱氧-5-甲基胞嘧啶会发生各种化学反应,包括:
取代反应: 叠氮基团可以参与亲核取代反应。
还原反应: 在适当条件下,叠氮基团可以被还原为胺。
常用试剂和条件:
叠氮化: 叠氮三甲基硅烷和三乙胺等碱。
还原: 在钯催化剂存在下使用氢气。
主要产品:
取代产物: 根据所用亲核试剂的不同,可以形成各种取代衍生物。
还原产物: 该化合物的一级胺衍生物。
相似化合物的比较
类似化合物:
3’-叠氮-3’-脱氧胸腺嘧啶 (AZT): 另一种具有类似作用机制的核苷类似物。
2’,3’-二脱氧肌苷 (ddI): 一种用于治疗 HIV 感染的核苷类似物。
独特性: 3’-叠氮-2’,3’-二脱氧-5-甲基胞嘧啶的独特之处在于其特定的结构修饰,赋予其对 HIV-1 逆转录酶增强的选择性和效力。其 3’ 位的叠氮基团和 5’ 位的甲基将其与其他核苷类似物区分开来,提供了独特的作用机制和治疗特性。
属性
IUPAC Name |
4-amino-1-[(2R,4S,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N6O3/c1-5-3-16(10(18)13-9(5)11)8-2-6(14-15-12)7(4-17)19-8/h3,6-8,17H,2,4H2,1H3,(H2,11,13,18)/t6-,7+,8+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZSDAHQGNUAEBC-XLPZGREQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)N=C1N)C2CC(C(O2)CO)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=O)N=C1N)[C@H]2C[C@@H]([C@H](O2)CO)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40236164 | |
| Record name | 3'-Azido-2',3'-dideoxy-5-methylcytidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40236164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87190-79-2 | |
| Record name | 3'-Azido-2',3'-dideoxy-5-methylcytidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087190792 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3'-Azido-2',3'-dideoxy-5-methylcytidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40236164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is AzddMeC (CS-92) and how does it work?
A1: 3′-Azido-2′,3′-dideoxy-5-methylcytidine, also known as AzddMeC or CS-92 (and sometimes abbreviated as AZ-dCMe), is a nucleoside analog with potent antiviral activity against human immunodeficiency virus (HIV). It exhibits structural similarities to both 3′-azido-3′-deoxythymidine (AZT) and 2′,3′-dideoxycytidine (ddC). AzddMeC acts by inhibiting the reverse transcriptase enzyme crucial for HIV replication. []
Q2: How does AzddMeC interact with HIV reverse transcriptase?
A2: The 5'-triphosphate form of AzddMeC (AzddMeC-TP) competitively inhibits HIV-1 reverse transcriptase. It exhibits a significantly higher affinity for the enzyme compared to ddCTP, with an inhibition constant (Kis) of 0.0093 μM. [] This interaction disrupts the viral DNA synthesis process, ultimately halting HIV replication. []
Q3: Is AzddMeC effective against both HIV-1 and HIV-2?
A3: Yes, research indicates that AzddMeC demonstrates effectiveness against both HIV-1 and HIV-2 in lymphocytes. []
Q4: How does the antiviral activity of AzddMeC compare to AZT?
A4: While both compounds exhibit anti-HIV activity, in vitro studies suggest that AzddMeC might be less effective than AZT in certain cell lines. This difference is potentially attributed to the poorer conversion of AzddMeC to its active 5'-triphosphate form compared to AZT. []
Q5: What is the mechanism behind AzddMeC's selectivity for HIV?
A5: AzddMeC-TP exhibits a significantly higher affinity for HIV-1 reverse transcriptase compared to cellular DNA polymerase alpha, showing a 6000-fold lower concentration needed for similar inhibition. This selectivity profile suggests a promising therapeutic window for targeting HIV replication with minimal impact on host cell processes. []
Q6: How does AzddMeC behave in different animal models?
A6: Pharmacokinetic studies reveal differences in AzddMeC metabolism between rats and rhesus monkeys. While rats do not metabolize AzddMeC to AZT, rhesus monkeys show detectable levels of a metabolite with characteristics similar to AZT. []
Q7: What is the pharmacokinetic profile of AzddMeC?
A7: AzddMeC exhibits a short half-life, ranging from 0.5 to 1.3 hours in rhesus monkeys and around 2.5 hours in rats. [, ] It demonstrates extravascular distribution, and its primary clearance routes include renal excretion of the unchanged drug and metabolic deamination to AZT (in some species). []
Q8: How bioavailable is AzddMeC after oral administration?
A8: Oral bioavailability of AzddMeC is incomplete and somewhat variable. In rhesus monkeys, it reaches approximately 21%. The rate of absorption after oral administration also displays variability. []
Q9: What is the significance of the N4 position in AzddMeC derivatives?
A10: Modifications at the N4 position of AzddMeC significantly impact its anti-HIV activity. Studies show that N4-phenylamino and N4-dimethylamino analogues exhibit potent anti-HIV activity comparable to AZT. [] This highlights the importance of the N4 position in the structure-activity relationship of AzddMeC.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



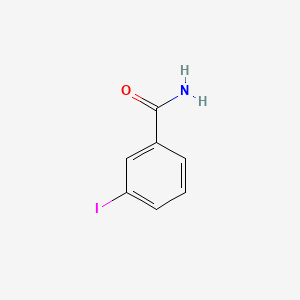
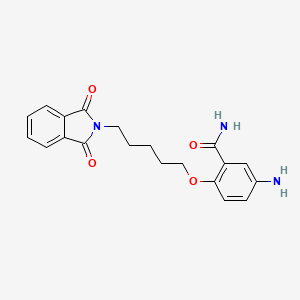
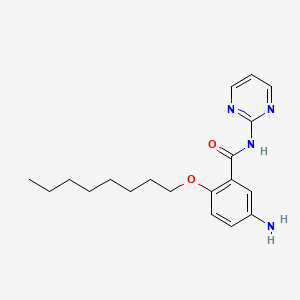
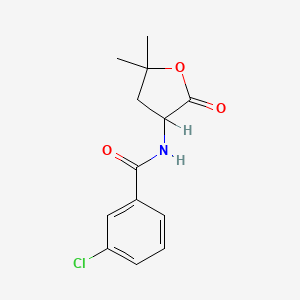
![N-[5-[4-(2-hydroxyethylamino)phenoxy]pentyl]benzamide](/img/structure/B1666180.png)
![N-[5-[4-(2-methoxyethylamino)phenoxy]pentyl]benzamide](/img/structure/B1666181.png)
![N-[5-(4-aminophenoxy)pentyl]-N-methylbenzamide](/img/structure/B1666182.png)
![N-[5-(4-aminophenoxy)pentyl]-4-hydroxybenzamide](/img/structure/B1666183.png)
![N-[8-(4-aminophenoxy)octyl]benzamide](/img/structure/B1666184.png)
![N-[(4aR,8aR)-2-methyl-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-5-yl]-3,4,5-trimethoxybenzamide](/img/structure/B1666185.png)
![N,N-bis[5-(4-aminophenoxy)pentyl]benzamide](/img/structure/B1666187.png)
